[2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine
Brand Name: Vulcanchem
CAS No.: 756435-66-2
VCID: VC21085235
InChI: InChI=1S/C14H18N2/c1-16(2)14(10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,10,15H2,1-2H3
SMILES: CN(C)C(CN)C1=CC=CC2=CC=CC=C21
Molecular Formula: C14H18N2
Molecular Weight: 214.31 g/mol

[2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine

CAS No.: 756435-66-2

Cat. No.: VC21085235

Molecular Formula: C14H18N2

Molecular Weight: 214.31 g/mol

* For research use only. Not for human or veterinary use.

[2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine - 756435-66-2

Specification

CAS No. 756435-66-2
Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
IUPAC Name N,N-dimethyl-1-naphthalen-1-ylethane-1,2-diamine
Standard InChI InChI=1S/C14H18N2/c1-16(2)14(10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,10,15H2,1-2H3
Standard InChI Key MZFYSDVTOUQHHF-UHFFFAOYSA-N
SMILES CN(C)C(CN)C1=CC=CC2=CC=CC=C21
Canonical SMILES CN(C)C(CN)C1=CC=CC2=CC=CC=C21

Introduction

Chemical Properties and Structure

Structural Features and Characteristics

The structure of [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine includes several key features:

  • A naphthalene ring system (bicyclic aromatic hydrocarbon)

  • A chiral carbon center at the position connecting the naphthalene ring to the ethylamine chain

  • A primary amine group (-NH₂) at the terminal position of the ethyl chain

  • A tertiary amine group with two methyl substituents (dimethylamine) connected to the chiral carbon

This structural arrangement creates a molecule with interesting stereochemical properties and multiple reactive centers. The primary amine group can participate in nucleophilic reactions, while the tertiary amine can function as a basic site or participate in quaternization reactions.

Comparison with Structural Analogs

Structural Variations and Related Compounds

Several structurally related compounds can be compared with [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine to understand the effect of structural modifications on properties and applications:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
[2-amino-1-(naphthalen-1-yl)ethyl]dimethylamineC₁₄H₁₈N₂214.31 g/molBase structure with naphthalene ring
(2-Amino-1-phenylethyl)dimethylamineC₁₀H₁₆N₂164.25 g/molContains phenyl ring instead of naphthalene
(2-Amino-1-(4-Methoxyphenyl)Ethyl)DimethylamineC₁₁H₁₈N₂O194.27 g/molContains 4-methoxyphenyl ring instead of naphthalene
N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamineC₆H₁₆N₂116.2 g/molContains no aromatic ring; has geminal dimethyl groups

These structural variations can significantly influence properties such as:

Synthesis Comparison

The synthesis methods for these related compounds provide insight into potential approaches for [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine synthesis. For example, N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is synthesized through reduction of a nitrile precursor using lithium aluminum hydride, followed by appropriate work-up procedures .

Similar reduction approaches could be applied to the synthesis of [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine, with modifications to accommodate the naphthalene ring structure. The presence of a naphthalene group might require adjusted reaction conditions due to potential steric hindrance and electronic effects of the bicyclic aromatic system.

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